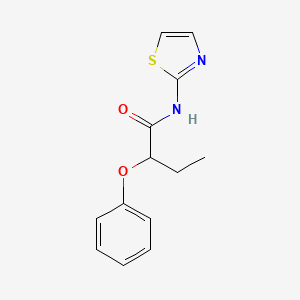

2-phenoxy-N-1,3-thiazol-2-ylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenoxy-N-1,3-thiazol-2-ylbutanamide is a chemical compound . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C13H14N2O2S .

Molecular Structure Analysis

The molecular structure of 2-phenoxy-N-1,3-thiazol-2-ylbutanamide is represented by the linear formula C13H14N2O2S . The molecular weight of this compound is 262.333 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazoles, the group of azole heterocycles to which our compound belongs, have been found to exhibit antimicrobial activity . For instance, sulfazole, a thiazole derivative, is used as an antimicrobial drug .

Antiretroviral Activity

Thiazoles have also been used in the development of antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Abafungin, another drug that contains a thiazole moiety, is used as an antifungal agent .

Anticancer Activity

Thiazoles have been found to have anticancer properties. Tiazofurin, a thiazole-based drug, is used in cancer treatment . Additionally, certain 2,4-disubstituted thiazole compounds have shown antitumor activity .

Anti-Alzheimer Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazoles have been found to exhibit antihypertensive activity, which means they can be used in the treatment of high blood pressure .

Antioxidant Activity

Thiazoles have demonstrated antioxidant properties, which means they can neutralize harmful free radicals in the body .

Hepatoprotective Activity

Thiazoles have been found to have hepatoprotective activities, which means they can prevent damage to the liver .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological functions .

Mode of Action

Based on the activity of similar compounds, it may inhibit cox enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes by 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide could affect various biochemical pathways. For instance, it may impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could have downstream effects on inflammation, pain perception, and other physiological processes regulated by these lipid compounds.

Result of Action

Based on the activity of similar compounds, it may exhibit analgesic and anti-inflammatory activities . This could be due to the reduction in prostaglandin production resulting from the inhibition of COX enzymes .

Propiedades

IUPAC Name |

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-9,11H,2H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDOBWGTTQAZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC=CS1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386040 |

Source

|

| Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5544-32-1 |

Source

|

| Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5055301.png)

![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)

![(1R*,5S*)-6-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)

![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)

![4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)

![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)

![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)

![3-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5055392.png)